9-methyl-3-(4-methylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
Preparation Methods
The synthesis of 9-methyl-3-(4-methylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with phenylacetic acid derivatives, followed by cyclization and methylation reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol .
This may include the use of continuous flow reactors and advanced purification techniques like chromatography .
Chemical Reactions Analysis
9-methyl-3-(4-methylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alcohols .
Scientific Research Applications
9-methyl-3-(4-methylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-methyl-3-(4-methylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory enzymes and cytokines . The compound may also interact with microbial cell membranes, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar compounds to 9-methyl-3-(4-methylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one include:
4-methoxy-7H-furo[3,2-g]chromen-7-one: Known for its distinct methoxy group, which can influence its chemical reactivity and biological activity.
9-(3-methylbut-2-enyloxy)-7H-furo[3,2-g]chromen-7-one: This compound has a different substitution pattern, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C25H18O3 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
9-methyl-3-(4-methylphenyl)-5-phenylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C25H18O3/c1-15-8-10-18(11-9-15)22-14-27-24-16(2)25-20(12-21(22)24)19(13-23(26)28-25)17-6-4-3-5-7-17/h3-14H,1-2H3 |
InChI Key |
VHURKTSMQBEEPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=COC3=C2C=C4C(=CC(=O)OC4=C3C)C5=CC=CC=C5 |
Origin of Product |
United States |
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